Cas no 672950-08-2 (N-(2,3-DIMETHYL-6-QUINOXALINYL)-2-FURAMIDE)

N-(2,3-DIMETHYL-6-QUINOXALINYL)-2-FURAMIDE structure
672950-08-2 structure
商品名:N-(2,3-DIMETHYL-6-QUINOXALINYL)-2-FURAMIDE
CAS番号:672950-08-2
MF:C15H13N3O2
メガワット:267.282623052597
MDL:MFCD02187182
CID:5227451

N-(2,3-DIMETHYL-6-QUINOXALINYL)-2-FURAMIDE 化学的及び物理的性質

名前と識別子

    • N-(2,3-DIMETHYL-6-QUINOXALINYL)-2-FURAMIDE
    • N-(2,3-dimethylquinoxalin-6-yl)furan-2-carboxamide
    • MDL: MFCD02187182
    • インチ: 1S/C15H13N3O2/c1-9-10(2)17-13-8-11(5-6-12(13)16-9)18-15(19)14-4-3-7-20-14/h3-8H,1-2H3,(H,18,19)
    • InChIKey: ALTDIHOUILDPJW-UHFFFAOYSA-N
    • ほほえんだ: CC1N=C2C(C=C(NC(C3OC=CC=3)=O)C=C2)=NC=1C

N-(2,3-DIMETHYL-6-QUINOXALINYL)-2-FURAMIDE 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Key Organics Ltd
5R-0688-10MG
N-(2,3-dimethyl-6-quinoxalinyl)-2-furamide
672950-08-2 >90%
10mg
£63.00 2023-09-07
Key Organics Ltd
5R-0688-5MG
N-(2,3-dimethyl-6-quinoxalinyl)-2-furamide
672950-08-2 >90%
5mg
£46.00 2023-09-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1629253-5mg
N-(2,3-dimethylquinoxalin-6-yl)furan-2-carboxamide
672950-08-2 98%
5mg
¥441.00 2024-05-04
Key Organics Ltd
5R-0688-1MG
N-(2,3-dimethyl-6-quinoxalinyl)-2-furamide
672950-08-2 >90%
1mg
£37.00 2023-09-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1629253-10mg
N-(2,3-dimethylquinoxalin-6-yl)furan-2-carboxamide
672950-08-2 98%
10mg
¥616.00 2024-05-04
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00903026-1g
N-(2,3-Dimethylquinoxalin-6-yl)furan-2-carboxamide
672950-08-2 90%
1g
¥2401.0 2024-04-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1629253-20mg
N-(2,3-dimethylquinoxalin-6-yl)furan-2-carboxamide
672950-08-2 98%
20mg
¥903.00 2024-05-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1629253-2mg
N-(2,3-dimethylquinoxalin-6-yl)furan-2-carboxamide
672950-08-2 98%
2mg
¥413.00 2024-05-04
Ambeed
A922309-1g
N-(2,3-Dimethylquinoxalin-6-yl)furan-2-carboxamide
672950-08-2 90%
1g
$350.0 2024-04-18
Key Organics Ltd
5R-0688-50MG
N-(2,3-dimethyl-6-quinoxalinyl)-2-furamide
672950-08-2 >90%
50mg
£102.00 2023-09-07

N-(2,3-DIMETHYL-6-QUINOXALINYL)-2-FURAMIDE 関連文献

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N-(2,3-DIMETHYL-6-QUINOXALINYL)-2-FURAMIDEに関する追加情報

Professional Introduction to N-(2,3-DIMETHYL-6-QUINOXALINYL)-2-FURAMIDE (CAS No. 672950-08-2)

N-(2,3-DIMETHYL-6-QUINOXALINYL)-2-FURAMIDE, identified by the CAS number 672950-08-2, is a significant compound in the realm of chemical and pharmaceutical research. This compound has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The N-(2,3-DIMETHYL-6-QUINOXALINYL)-2-FURAMIDE molecule, characterized by its fused heterocyclic system, presents a promising scaffold for the development of novel therapeutic agents.

The quinoxaline core in N-(2,3-DIMETHYL-6-QUINOXALINYL)-2-FURAMIDE is a privileged structure in drug discovery, known for its ability to interact with biological targets in diverse ways. Recent studies have highlighted the importance of quinoxaline derivatives in addressing various diseases, including cancer and infectious disorders. The presence of dimethyl and furamide substituents further enhances the pharmacological potential of this compound by modulating its solubility, bioavailability, and binding affinity.

In the context of contemporary research, N-(2,3-DIMETHYL-6-QUINOXALINYL)-2-FURAMIDE has been investigated for its role in inhibiting specific enzymes and receptors involved in pathological processes. For instance, preliminary studies suggest that this compound may exhibit inhibitory activity against certain kinases and proteases, which are pivotal in cell signaling pathways associated with tumor growth and progression. The dimethyl substituents on the quinoxaline ring are particularly noteworthy, as they can influence the electronic properties of the molecule, thereby affecting its interactions with biological targets.

The furamide moiety in N-(2,3-DIMETHYL-6-QUINOXALINYL)-2-FURAMIDE adds another layer of complexity to its pharmacological profile. Furamide derivatives are known for their broad spectrum of biological activities, including antimicrobial and anti-inflammatory properties. The combination of these features makes N-(2,3-DIMETHYL-6-QUINOXALINYL)-2-FURAMIDE a versatile candidate for further exploration in drug development. Researchers have been particularly interested in its potential as a lead compound for the synthesis of novel therapeutics targeting neglected tropical diseases.

Advances in computational chemistry have enabled more efficient screening and design of molecules like N-(2,3-DIMETHYL-6-QUINOXALINYL)-2-FURAMIDE. Molecular docking simulations have been employed to predict the binding interactions between this compound and various biological targets. These studies have provided valuable insights into the structural requirements necessary for optimal activity. Additionally, virtual screening techniques have helped identify potential analogs with enhanced potency and selectivity.

The synthesis of N-(2,3-DIMETHYL-6-QUINOXALINYL)-2-FURAMIDE involves multi-step organic reactions that highlight the expertise required in medicinal chemistry. The process typically begins with the preparation of the quinoxaline core through condensation reactions involving appropriate precursors. Subsequent functionalization steps introduce the dimethyl and furamide groups while maintaining regioselectivity. These synthetic strategies require careful optimization to ensure high yields and purity.

In vitro and in vivo studies have begun to unravel the pharmacological profile of N-(2,3-DIMETHYL-6-QUINOXALINYL)-2-FURAMIDE. Initial experiments have demonstrated promising results in cell-based assays, where the compound shows inhibitory effects on relevant targets. Further investigations are needed to assess its efficacy and safety profiles in animal models before human clinical trials can be considered. The integration of traditional wet chemistry with modern biotechnological approaches has accelerated the pace at which such compounds can progress through the drug discovery pipeline.

The broader significance of compounds like N-(2,3-DIMETHYL-6-QUINOXALINYL)-2-FURAMIDE lies in their contribution to expanding our arsenal of therapeutic options. As resistance to existing treatments emerges, there is a continuous need for innovative molecules that can address unmet medical needs. The unique structural features of this compound make it a valuable asset in ongoing research efforts aimed at developing next-generation drugs.

In conclusion, N-(2,3-DIMETHYL-6-QUINOXALINYL)-2-FURAMIDE (CAS No. 672950-08-2) represents a compelling example of how structural innovation can lead to novel pharmacological entities. Its potential applications in treating various diseases underscore the importance of continued research in this field. As our understanding of biological systems grows more sophisticated, compounds like this one will play an increasingly critical role in shaping future therapeutic strategies.

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推奨される供給者
Amadis Chemical Company Limited
(CAS:672950-08-2)N-(2,3-DIMETHYL-6-QUINOXALINYL)-2-FURAMIDE
A1046716
清らかである:99%
はかる:1g
価格 ($):315.0